molecular formula C18H18N2O3 B5838174 N-(3-cyanophenyl)-3,4-diethoxybenzamide

N-(3-cyanophenyl)-3,4-diethoxybenzamide

Cat. No.: B5838174
M. Wt: 310.3 g/mol
InChI Key: UNRYNSGHVHVMJT-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-3,4-diethoxybenzamide is a benzamide derivative characterized by a 3,4-diethoxy-substituted benzoyl group linked to a 3-cyanophenylamine moiety. The 3-cyano substituent on the phenyl ring introduces electron-withdrawing effects, which may influence solubility, binding affinity, and metabolic stability compared to halogenated or alkoxy-substituted analogs. The 3,4-diethoxy groups on the benzamide core likely enhance lipophilicity, as seen in related compounds like N-(4-bromophenyl)-3,4-diethoxybenzamide (logP ≈ 3.97) .

Properties

IUPAC Name

N-(3-cyanophenyl)-3,4-diethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-22-16-9-8-14(11-17(16)23-4-2)18(21)20-15-7-5-6-13(10-15)12-19/h5-11H,3-4H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRYNSGHVHVMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-3,4-diethoxybenzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 3-cyanophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated purification systems can streamline the isolation and purification processes.

Chemical Reactions Analysis

Types of Reactions: N-(3-cyanophenyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of 3,4-diethoxybenzoic acid derivatives.

    Reduction: Formation of N-(3-aminophenyl)-3,4-diethoxybenzamide.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

N-(3-cyanophenyl)-3,4-diethoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cell surface receptors, triggering a cascade of intracellular signaling pathways that lead to the desired biological response. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between N-(3-cyanophenyl)-3,4-diethoxybenzamide and related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents logP (Predicted/Reported) Applications/Notes Reference
This compound* C₁₇H₁₆N₂O₃ 320.33 3-CN, 3,4-diethoxy ~3.5 (predicted) Hypothesized use in medicinal chemistry
N-(4-bromophenyl)-3,4-diethoxybenzamide C₁₇H₁₈BrNO₃ 364.24 4-Br, 3,4-diethoxy 3.97 Research compound
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide C₂₀H₂₀ClN₃O₃S 417.91 3,4-diethoxy, thiadiazole-chlorobenzyl Antimicrobial/antifungal candidate
Flutolanil (N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide) C₁₇H₁₆F₃NO₂ 347.31 3-isopropoxy, 2-CF₃ ~4.2 Pesticide (fungicide)
3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide C₁₂H₁₁Cl₂NO 272.13 3,5-Cl, propargyl ~3.8 Agricultural fungicide

Notes:

  • Structural Variations: The 3-cyano group in the target compound contrasts with halogens (Br, Cl) in analogs, reducing molecular weight and increasing polarity. This may enhance hydrogen-bonding capacity compared to brominated derivatives like N-(4-bromophenyl)-3,4-diethoxybenzamide . Diethoxy groups contribute to higher lipophilicity compared to mono-alkoxy or hydroxylated benzamides (e.g., caffeic acid derivatives with logP ~1.5) .
  • Pharmacological and Industrial Relevance: Halogenated benzamides (e.g., flutolanil) are widely used as pesticides, suggesting that the 3-cyano substituent in the target compound could modify bioactivity for alternative applications, such as central nervous system (CNS) targeting, as seen in dopamine D3 ligands with cyanophenyl groups . The diethoxy motif may improve metabolic stability compared to methoxy or hydroxy groups, as observed in pharmacokinetic studies of similar compounds .
  • Contradictions and Gaps: Direct pharmacological data for this compound are absent in the evidence. The 3-cyano substituent’s impact on toxicity or off-target effects remains unstudied, unlike well-documented halogenated analogs .

Key Research Findings

Substituent Effects on Lipophilicity: The 3-cyano group reduces logP compared to bromine (3.5 vs. Diethoxy groups contribute to higher logP than methoxy or hydroxylated analogs, favoring blood-brain barrier penetration in CNS-targeted therapies .

Bioactivity Trends: Halogenated benzamides (Cl, Br) are prevalent in agrochemicals due to their stability and hydrophobic interactions with biological targets .

Synthetic Feasibility: The synthesis of this compound could follow methods similar to , substituting bromine with cyano via nucleophilic aromatic substitution or palladium-catalyzed cyanation .

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